molecular formula C18H31NO . HCl B601836 Fingolimod Impurity 12 CAS No. 177260-59-2

Fingolimod Impurity 12

Cat. No.: B601836
CAS No.: 177260-59-2
M. Wt: 277.45 36.46
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

An impurity of Fingolimod. Fingolimod is a novel immune modulator that prolongs allograft transplant survival in numerous models by inhibiting lymphocyte emigration from lymphoid organs.

Scientific Research Applications

Synthesis and Characterization

  • Research has focused on the synthesis and characterization of various fingolimod impurities, including Fingolimod Impurity 12. A study by Atici, Yazar, and Rıdvanoğlu (2022) discussed the synthesis and isolation of eight process-related impurities of fingolimod, different than the pharmacopoeial impurities. They used techniques like spectroscopic analysis for characterization and also discussed the mechanistic pathways to the formation of these impurities (Atici, Yazar, & Rıdvanoğlu, 2022).

Assessment of Non-proprietary Drug Copies

  • The quality of proprietary and nonproprietary fingolimod variants was evaluated by Correale et al. (2014), emphasizing the importance of stringent controls in the manufacturing process due to the drug's susceptibility to contamination by impurities, including genotoxic impurities (Correale, Chiquete, Milojević, Frider, & Bajusz, 2014).

Development of Analytical Methods

  • Rajan and Anver Basha (2014) developed and validated a method for quantitative determination of fingolimod hydrochloride and its impurities, demonstrating the importance of analytical methods in controlling the quality of fingolimod and its impurities (Rajan & Anver Basha, 2014).

Impact on Treatment in Multiple Sclerosis

  • Several studies have explored the effects of fingolimod in treating multiple sclerosis, providing insights into how impurities like this compound might impact the drug's efficacy and safety profile. For example, Cohen et al. (2010) discussed the clinical efficacy of fingolimod in comparison with other treatments for multiple sclerosis, highlighting the relevance of understanding impurities in the context of clinical effectiveness (Cohen et al., 2010).

Long-term Treatment and Safety Analysis

  • Long-term treatment studies, such as those by Cohen et al. (2015) and Kappos et al. (2014), provide comprehensive data on the safety and efficacy of fingolimod, including the potential implications of impurities in prolonged usage (Cohen et al., 2015), (Kappos et al., 2014).

Development and Discovery

  • The development and discovery of fingolimod, as discussed by Strader, Pearce, and Oberlies (2011), and Brinkmann et al. (2010), provide a background on the chemical and pharmacological properties of fingolimod, which is crucial for understanding the significance of its impurities (Strader, Pearce, & Oberlies, 2011), (Brinkmann et al., 2010).

Mechanisms of Efficacy and Adverse Effects

  • Understanding the mechanisms of fingolimod's efficacy and adverse effects, as investigated by Cohen and Chun (2011), is essential to comprehending how impurities might influence these aspects (Cohen & Chun, 2011).

Properties

CAS No.

177260-59-2

Molecular Formula

C18H31NO . HCl

Molecular Weight

277.45 36.46

Appearance

White Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

β-​amino-​4-​octyl- Benzenebutanol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.